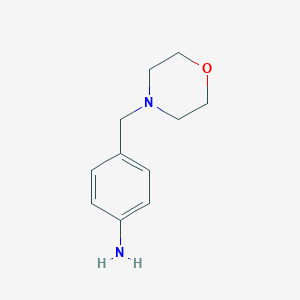

4-(Morpholinomethyl)aniline

概要

説明

4-(Morpholinomethyl)aniline is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is characterized by the presence of a morpholine ring attached to a benzene ring via a methylene bridge, and an amino group attached to the benzene ring. This compound is a colorless to light yellow crystalline solid and is soluble in most organic solvents such as alcohols, ethers, and ketones, but insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions

4-(Morpholinomethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with morpholine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of benzyl chloride followed by catalytic hydrogenation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities.

化学反応の分析

Condensation-Cyclization Reactions

4-(Morpholinomethyl)aniline participates in one-pot, three-component reactions with aromatic aldehydes and thioglycolic acid to synthesize 2-arylthiazolidin-4-one derivatives. This reaction proceeds via imine formation followed by cyclization:

Reaction Conditions :

-

Solvent: Polypropylene glycol (PPG) at 110°C

-

Catalyst: Not required

-

Yield: 70–96%

Mechanistic Highlights :

-

PPG facilitates water removal, driving the equilibrium toward product formation.

-

IR spectroscopy confirms thiazolidinone formation via a carbonyl stretch at ~1686 cm⁻¹ .

-

NMR data show characteristic signals for the thiazolidinone ring:

Example Reaction :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, thioglycolic acid | PPG, 110°C, 24 h | 3-(4-(Morpholinomethyl)phenyl)-2-phenylthiazolidin-4-one | 83% |

Diazotization and Coupling

The primary amine group undergoes diazotization, forming diazonium salts for subsequent coupling reactions:

Typical Protocol :

-

Diazotizing agent: NaNO₂ in HCl at 0–5°C

-

Coupling partners: Phenols or aromatic amines

Key Applications :

Structural Influence :

-

The morpholinomethyl group may sterically hinder para positions, directing substitution to meta or ortho sites.

Acylation of the Amine Group

The aromatic amine reacts with acyl chlorides to form stable amides:

General Reaction :

Example :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, though the morpholine group modulates reactivity:

Observed Trends :

-

Nitration : Likely occurs at meta positions due to the electron-withdrawing morpholine’s inductive effects.

-

Sulfonation : Forms sulfonic acid derivatives under strong acidic conditions .

Reductive Alkylation

The amine group can be alkylated using aldehydes/ketones under reductive conditions:

Example :

Comparative Catalytic Activity in Urethane Formation

While not a direct reaction of this compound, morpholine derivatives are known catalysts in urethane synthesis. Computational studies reveal:

| Catalyst | ΔG‡ (TS1, kJ/mol) | Relative Energy (TS2, kJ/mol) |

|---|---|---|

| Morpholine | 98.42 | +5.46 |

| 4-Methylmorpholine | 97.42 | -2.68 |

Morpholine’s lower catalytic efficiency compared to 4-methylmorpholine stems from weaker hydrogen-bond stabilization in transition states .

Oxidation Reactions

The amine group oxidizes to nitro or quinone derivatives under strong conditions:

Oxidizing Agents :

科学的研究の応用

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Aniline | Simple amine attached to phenyl | Widely used as a precursor in dyes |

| N,N-Dimethylaniline | Dimethylamino group instead of morpholine | Enhanced lipophilicity |

| 4-Aminobenzylamine | Amino group at para position | Similar reactivity but lacks morpholine |

| Morpholine | Ether and amine functionalities | Used as a solvent and pH adjuster |

Chemistry

In the realm of chemistry, 4-(Morpholinomethyl)aniline serves as an intermediate in synthesizing more complex organic molecules. Its unique properties allow it to participate in various chemical reactions, including oxidation and substitution, leading to the formation of diverse derivatives.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds with biological molecules can influence their structure and function, making it a candidate for further research in biochemical pathways .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . It has been utilized as a precursor in drug synthesis, particularly in designing compounds with antimicrobial activities. For instance, derivatives containing this moiety have shown selective efficacy against certain fungal pathogens, indicating its potential in developing new antimicrobial agents .

Industrial Applications

The compound is also significant in the industrial sector . It is employed in producing dyes, pigments, and other chemicals due to its unique chemical properties imparted by the morpholine group. Additionally, it plays a role in developing central nervous system (CNS) active agents .

Case Studies

- Antimicrobial Activity : A study synthesized novel thiazolidinone derivatives incorporating this compound, which exhibited significant antibacterial efficacy against Gram-negative strains. The results indicated that modifications to the morpholine moiety could enhance biological activity .

- Dye Production : Research into azo dyes demonstrated that coupling reactions involving this compound led to the formation of heterocyclic azo dyes with improved solubility and stability compared to traditional anilines .

作用機序

The mechanism of action of 4-(Morpholinomethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzene ring and amino group can participate in π-π stacking and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 4-(Morpholinylmethyl)phenylamine

- 4-(Morpholinylmethyl)benzenamine

- 4-(4-Morpholinylmethyl)aniline

Uniqueness

4-(Morpholinomethyl)aniline is unique due to its specific combination of a morpholine ring and aniline structure, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields, distinguishing it from other similar compounds.

生物活性

4-(Morpholinomethyl)aniline, a compound with the CAS number 51013-67-3, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholinomethyl group attached to an aniline structure. This unique configuration contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Recent studies have identified this compound as a potent inhibitor of viral entry, particularly against filoviruses such as Ebola and Marburg viruses. It has been shown to exhibit low cytotoxicity while maintaining high potency in inhibiting viral replication.

- Antitumor Activity : Research indicates that this compound possesses significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating strong cytotoxic effects.

- Antimicrobial Properties : The compound has also been assessed for its antimicrobial efficacy, revealing promising results against a range of pathogens.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinase Activity : The compound has been reported to inhibit specific protein kinases involved in signal transduction pathways, which are critical in cancer progression and immune responses .

- Modulation of Cellular Pathways : By affecting pathways related to apoptosis and cell cycle regulation, this compound can induce cell death in tumor cells, making it a candidate for cancer therapy .

Antiviral Efficacy

A study investigating the antiviral properties of this compound revealed that it effectively inhibits the entry of Ebola virus into host cells. The compound demonstrated an EC50 value of 0.11 μM against the Ebola virus, indicating high potency with minimal cytotoxicity .

Antitumor Activity

In another investigation focused on antitumor activity, this compound was tested against several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results showed that the compound achieved inhibition rates exceeding 99%, with IC50 values ranging from 6.92 to 8.99 μM. This performance was comparable or superior to established chemotherapeutic agents like Sunitinib .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Antimicrobial Activity

The antimicrobial evaluation showed that this compound exhibited significant activity against various bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

特性

IUPAC Name |

4-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354601 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51013-67-3 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。